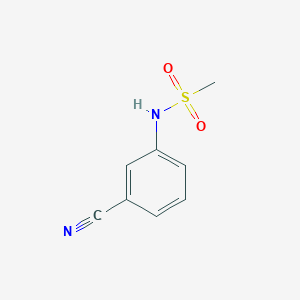

N-(3-cyanophenyl)methanesulfonamide

Übersicht

Beschreibung

- N-(3-cyanophenyl)methanesulfonamide is a chemical compound with the molecular formula C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>S .

- It is a white powder and is primarily used for research and development purposes .

Synthesis Analysis

- The synthesis of N-(3-cyanophenyl)methanesulfonamide involves specific chemical reactions, but without additional information, I cannot provide a detailed synthesis pathway.

Molecular Structure Analysis

- The molecular formula indicates that it contains one cyanophenyl group , one methanesulfonamide group , and a total of eight carbon atoms .

- The IUPAC name for this compound is (3-cyanophenyl)methanesulfonamide .

- The molecular weight is approximately 196.23 g/mol .

Chemical Reactions Analysis

- Without specific information on reactions involving this compound, I cannot provide a detailed analysis of chemical reactions.

Physical And Chemical Properties Analysis

- Physical Form : White powder

- Purity : 95%

- Storage Temperature : Room temperature (RT)

- Safety Information : It is advised for R&D use only and not for medicinal or household purposes.

Wissenschaftliche Forschungsanwendungen

Molecular Conformation and Vibrational Transitions

A study conducted by Karabacak, Cinar, and Kurt (2010) utilized Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide. Their research provided valuable insights into the electronic structure and physical properties of these compounds, which are essential for understanding their reactivity and potential applications in materials science and molecular engineering (Karabacak, Cinar, & Kurt, 2010).

Chemoselective N-Acylation Reagents

In the realm of synthetic organic chemistry, Kondo and colleagues (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides after systematic research on structure-reactivity relationships. These compounds serve as N-acylation reagents with good chemoselectivity, demonstrating the utility of N-(3-cyanophenyl)methanesulfonamide derivatives in facilitating selective chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Antibacterial Activity of Sulfonamide Derivatives

Özdemir, Güvenç, Şahin, and Hamurcu (2009) synthesized new sulfonamide derivatives and their nickel(II) and cobalt(II) complexes to explore their antibacterial activities. Their findings highlight the potential of sulfonamide compounds, including those related to N-(3-cyanophenyl)methanesulfonamide, in the development of new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Accelerated Reactions with Substituted Ammonium Ions

Research by Kitz and Wilson (1963) demonstrated that substituted ammonium ions could significantly accelerate the rate of reaction between methanesulfonyl fluoride and acetylcholinesterase, a property potentially relevant to the study of N-(3-cyanophenyl)methanesulfonamide derivatives in biochemistry and enzyme kinetics (Kitz & Wilson, 1963).

Cyclooxygenase-2 Inhibitors

Li and colleagues (1995) synthesized 5-methanesulfonamido-1-indanone derivatives, identifying potent and selective cyclooxygenase-2 (COX-2) inhibitors. While this study focuses on pharmacological applications, the methodology and chemical insights can inform research on related compounds, including N-(3-cyanophenyl)methanesulfonamide, for non-pharmaceutical applications (Li et al., 1995).

Safety And Hazards

- Avoid dust formation, breathing mist or vapors, and skin contact.

- Use personal protective equipment (chemical impermeable gloves).

- Ensure adequate ventilation and remove all sources of ignition.

Zukünftige Richtungen

- Research on the potential therapeutic benefits of N-(3-cyanophenyl)methanesulfonamide in various fields, including cancer chemotherapy and neurodegenerative diseases, could be explored.

Please note that the analysis provided here is based on available information, and further research may be needed for a more comprehensive understanding. If you have any specific papers or additional context, feel free to share, and I can incorporate that into the analysis. 🌟

Eigenschaften

IUPAC Name |

N-(3-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTYWEJSOJXQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395173 | |

| Record name | N-(3-cyanophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanophenyl)methanesulfonamide | |

CAS RN |

50790-30-2 | |

| Record name | N-(3-cyanophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

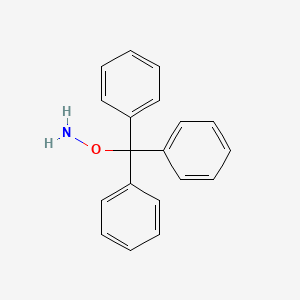

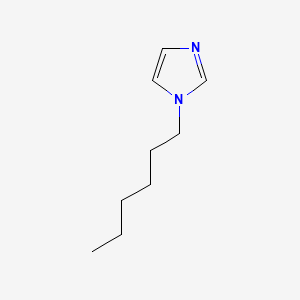

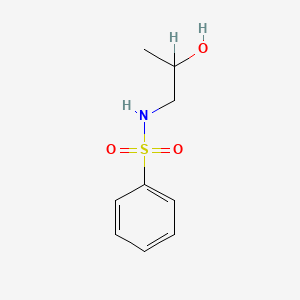

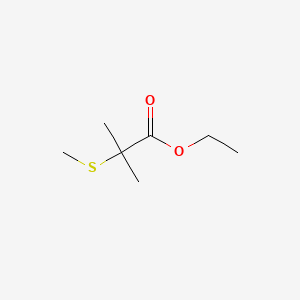

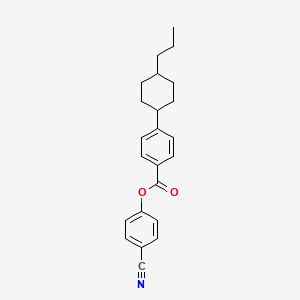

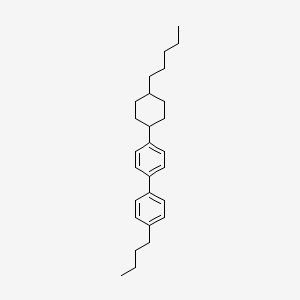

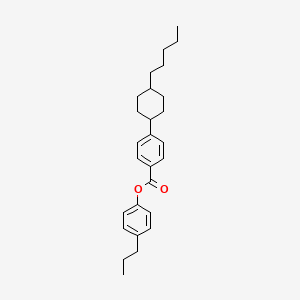

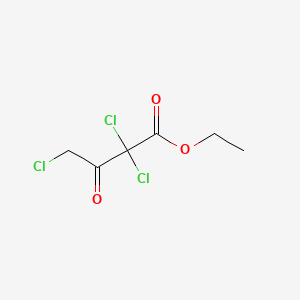

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.